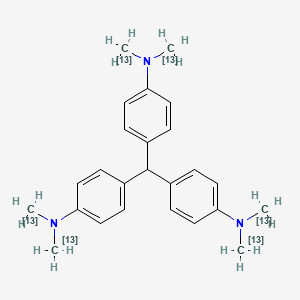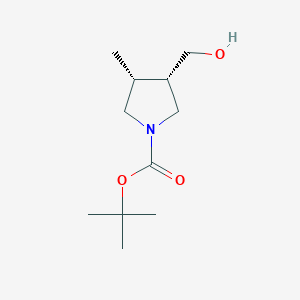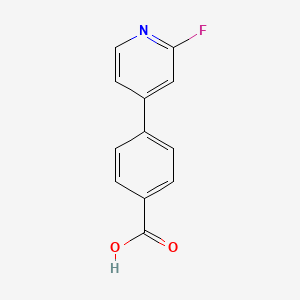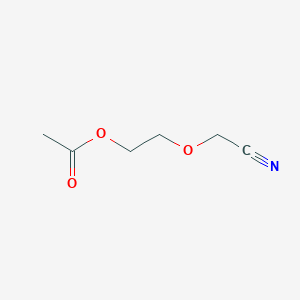
2-(Cyanomethoxy)ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyanomethoxy)ethyl acetate is an organic compound that contains both an ester and a nitrile functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyanomethoxy)ethyl acetate can be achieved through several methods. One common approach involves the reaction of ethyl cyanoacetate with an appropriate alcohol under acidic conditions to form the desired ester. Another method includes the use of phase transfer catalysts to facilitate the reaction between sodium cyanoacetate and ethyl bromide in an aqueous-organic two-phase system .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-(Cyanomethoxy)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The ester and nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the ester or nitrile groups under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
2-(Cyanomethoxy)ethyl acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Cyanomethoxy)ethyl acetate involves its interaction with various molecular targets and pathways. The ester and nitrile groups can undergo hydrolysis, oxidation, or reduction, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzyme activity, receptor binding, and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanoacetate: Similar in structure but lacks the methoxy group, making it less versatile in certain reactions.
Methyl cyanoacetate: Another similar compound with a methyl ester group instead of an ethyl ester group.
Cyanoacetic acid: Contains a carboxylic acid group instead of an ester, leading to different reactivity and applications.
Uniqueness
2-(Cyanomethoxy)ethyl acetate is unique due to the presence of both ester and nitrile functional groups, which provide a wide range of reactivity and potential applications. The methoxy group also adds to its versatility, making it a valuable compound in organic synthesis and industrial applications.
Properties
CAS No. |
107886-27-1 |
|---|---|
Molecular Formula |
C6H9NO3 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
2-(cyanomethoxy)ethyl acetate |
InChI |
InChI=1S/C6H9NO3/c1-6(8)10-5-4-9-3-2-7/h3-5H2,1H3 |
InChI Key |
KJYVHRXDOANBFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCOCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


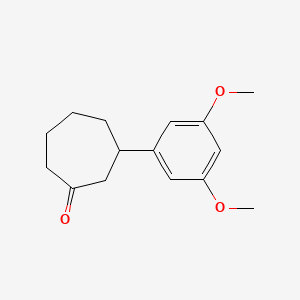
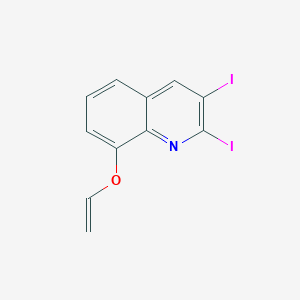

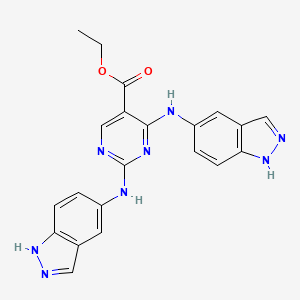
![tert-Butyl (3-hydroxy-1-oxaspiro[3.3]heptan-6-yl)carbamate](/img/structure/B12934069.png)
![[(2R,3R,4S,5R)-3-benzoyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12934070.png)
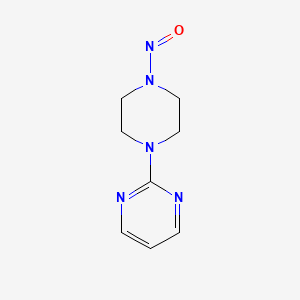


![6-(tert-Butoxycarbonyl)-2,2-difluoro-1-methyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B12934082.png)
